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Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise
structural elucidation of molecular entities is paramount. 2-Fluoro-4-methylphenol (CAS 452-
81-3), a substituted phenol, serves as a critical building block and intermediate in the synthesis
of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its unique
substitution pattern, featuring both a fluorine atom and a methyl group on the phenolic ring,
imparts specific chemical properties that are of great interest to researchers. The fluorine atom,
in particular, can modulate a molecule's metabolic stability, binding affinity, and lipophilicity,
making it a valuable feature in drug design.

This guide provides a comprehensive analysis of the core spectral data for 2-Fluoro-4-
methylphenol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The objective is to offer a detailed interpretation of
the spectral features, grounded in established chemical principles, to serve as a reliable
reference for scientists engaged in synthesis, quality control, and regulatory submissions.

Molecular Structure and Analytical Overview

The structural integrity of a chemical intermediate is the foundation of any synthetic pathway.
For 2-Fluoro-4-methylphenol, a combination of spectroscopic techniques provides a unique
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fingerprint, confirming its identity and purity.

Molecular Formula: C7H7FO[1][2][3] Molecular Weight: 126.13 g/mol [1][2][3] IUPAC Name: 2-
fluoro-4-methylphenol[2]

The analytical workflow for structural confirmation relies on assembling data from multiple
orthogonal techniques. NMR provides detailed information about the carbon-hydrogen
framework, IR identifies the functional groups present, and MS confirms the molecular weight
and provides fragmentation data that further corroborates the structure.

Analytical Workflow for 2-Fluoro-4-methylphenol
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Caption: Workflow for Spectroscopic Structure Elucidation.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms
in an organic molecule. For 2-Fluoro-4-methylphenol, both *H and 3C NMR provide
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unambiguous evidence for the substitution pattern on the aromatic ring.

'H NMR Spectral Data

The *H NMR spectrum reveals five distinct signals corresponding to the different proton
environments in the molecule. The presence of fluorine introduces characteristic splitting
patterns due to spin-spin coupling (J-coupling) between *H and *°F nuclei.

: . . Coupling
Signal Chemical Shift Lo )
. Multiplicity Constant (J, Integration

Assignment (6, ppm)
Hz)

-CHs ~2.25 S - 3H

-OH ~5.50 brs - 1H

H-5 ~6.80 d J(H-H) = 8.0 1H
J(H-H) = 8.0,

H-6 ~6.88 dd 1H
J(H-F) = 4.0

H-3 ~6.95 d J(H-F) =10.0 1H

Note: Predicted values based on typical chemical shifts for substituted phenols. Actual values
may vary based on solvent and concentration.[4][5]

Interpretation and Causality:

» Methyl Protons (-CHs): This signal appears as a sharp singlet around 2.25 ppm, consistent
with a methyl group attached to an aromatic ring. Its upfield position is expected for protons
on an sp3-hybridized carbon.

o Hydroxyl Proton (-OH): The phenolic proton is a broad singlet, typically found between 4-7
ppm.[4] Its chemical shift is variable and depends on solvent, concentration, and
temperature due to hydrogen bonding. The broadness arises from chemical exchange with
residual water or other protic species.

e Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring appear in the 6.80-7.00
ppm region.
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o H-3: This proton is ortho to the fluorine atom, resulting in a large doublet splitting with a
coupling constant (3JHF) of approximately 10.0 Hz.

o H-6: This proton is meta to the fluorine atom and ortho to the methyl group. It appears as a
doublet of doublets, split by the adjacent H-5 (ortho coupling, JHH = 8.0 Hz) and the
fluorine atom (meta coupling, *JHF = 4.0 Hz).

o H-5: This proton is ortho to the methyl group and meta to the hydroxyl group. It appears as
a doublet, split only by the adjacent H-6.

Caption: Key Proton-Fluorine Couplings in *H NMR.

3C NMR Spectral Data

The proton-decoupled 3C NMR spectrum shows seven distinct signals, corresponding to the
seven carbon atoms in the molecule. The carbon directly attached to the fluorine atom exhibits
a large one-bond coupling (1JCF), which is a definitive feature for fluoroaromatic compounds.

Carbon Assignment Chemical Shift (o, ppm) C-F Coupling (*JCF, Hz)
-CHs ~20.0

C-4 ~130.0 (4JCF = 3-4 Hz)

C-5 ~128.0 (3JCF = 8-9 Hz)

C-6 ~118.0 (2JCF = 18-20 Hz)

C-3 ~116.0 (2JCF = 15-17 Hz)

C-1 ~145.0 (RIJCF =12-14 Hz)

C-2 ~152.0 ~240

Note: Predicted values based on typical shifts and C-F coupling constants.[6] Actual values

may vary.

Interpretation and Causality:
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Methyl Carbon (-CHs): The signal for the methyl carbon appears at the most upfield position
(~20.0 ppm), as is typical for sp3-hybridized carbons.

Aromatic Carbons:

o C-2 (C-F): This carbon experiences a strong deshielding effect from the directly attached,
highly electronegative fluorine atom and a very large one-bond C-F coupling constant of
~240 Hz. This large splitting is unambiguous proof of a direct C-F bond.

o C-1 (C-OH): The carbon bearing the hydroxyl group is also significantly deshielded,
appearing around 145.0 ppm. It will show a smaller two-bond coupling to fluorine.

o Other Aromatic Carbons: The remaining aromatic carbons show distinct chemical shifts
and smaller two-, three-, or four-bond couplings to the fluorine atom, which helps in their
definitive assignment.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-4-methylphenol in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. The
choice of solvent is critical; CDCIs is common, but DMSO-ds may be preferred to better
resolve the hydroxyl proton.

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[7]

'H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and
acquisition of 16-32 scans for good signal-to-noise.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,
zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low
natural abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Calibrate the chemical shift scale
using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the
absorption of infrared radiation at specific vibrational frequencies.

Wavenumber (cm~?) Vibration Type Intensity

O-H Stretch (Hydrogen-

3550 - 3200 bonded) Strong, Broad
3100 - 3000 C-H Stretch (Aromatic) Medium

2950 - 2850 C-H Stretch (Aliphatic, -CH3) Medium

1600 - 1450 C=C Stretch (Aromatic Ring) Medium-Strong
1260 - 1180 C-F Stretch (Aryl-F) Strong

1230 - 1150 C-0O Stretch (Phenolic) Strong

Note: Characteristic absorption ranges. Specific peak positions can be found in spectral
databases.[4][8]

Interpretation and Causality:

e O-H Stretch: A prominent, broad absorption band in the 3550-3200 cm~1 region is the
hallmark of a phenolic -OH group involved in intermolecular hydrogen bonding.[4] The
broadness is a direct consequence of the varying strengths of these hydrogen bonds within
the sample matrix.

o C-H Stretches: Absorptions just above 3000 cm~! are characteristic of C-H bonds on the
aromatic ring, while those just below 3000 cm~* correspond to the methyl group's C-H
bonds.

o Aromatic C=C Stretches: A series of peaks in the 1600-1450 cm~1 region confirms the
presence of the benzene ring.

¢ C-F and C-O Stretches: The "fingerprint region" (below 1400 cm~1) contains strong
absorptions corresponding to the C-F and C-O stretching vibrations. The aryl-fluoride stretch
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is typically a strong, sharp band found around 1260-1180 cm~?, providing clear evidence for
the fluorine substituent.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

¢ Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as
it will be subtracted from the sample spectrum to remove contributions from the atmosphere
(e.g., COz and water vapor).

o Sample Application: Place a small amount of the solid 2-Fluoro-4-methylphenol sample
directly onto the ATR crystal.

» Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the
sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a
range of 4000-400 cm~! with a resolution of 4 cm™1,

Cleaning: Thoroughly clean the crystal after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, offering further structural confirmation. For 2-Fluoro-4-methylphenol, Electron
lonization (EIl) is a common technique.

Proposed Fragment

m/z (mass-to-charge) ] Relative Intensity
Identity

126 [M]* (Molecular lon) High

111 [M - CHs]* Moderate

97 [M - CHO]* or [M - F]* Moderate

83 [M-CHs - COJ* Moderate-High

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1362316?utm_src=pdf-body
https://www.benchchem.com/product/b1362316?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Note: Major expected fragments. Data can be verified against spectral databases like
SpectraBase.[9]

Interpretation and Causality:

e Molecular lon Peak ([M]*): A strong peak at m/z = 126 confirms the molecular weight of 2-
Fluoro-4-methylphenol (C7H7FO).[2][9]

o Key Fragmentation Pathways:

o Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the loss of
the methyl group (*CHs, 15 Da), leading to a fragment ion at m/z = 111.

o Loss of Carbon Monoxide: Phenolic compounds often undergo rearrangement and loss of
carbon monoxide (CO, 28 Da) after initial fragmentation. The peak at m/z = 83 likely
corresponds to the loss of both a methyl radical and CO from the molecular ion.

o Other Fragments: The peak at m/z = 97 could arise from the loss of a formyl radical
(*CHO, 29 Da) or potentially the fluorine atom itself.

[M]* - oCHs [M - CHs]* -CO [M - CHs - COl*+
m/z = 126 m/z =111 m/z = 83

Click to download full resolution via product page

Caption: A Primary Fragmentation Pathway for 2-Fluoro-4-methylphenol in EI-MS.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Fluoro-4-methylphenol (~1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

o GC Method:

o Injector: Use a split/splitless injector at a temperature of ~250°C. Inject 1 pL of the sample
solution.
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o Column: Employ a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or
equivalent).

o Oven Program: Start at an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp
the temperature at 10-20°C/min up to a final temperature of 280-300°C.

e MS Method:
o lonization: Use Electron lonization (El) at a standard energy of 70 eV.
o Mass Analyzer: Scan a mass range of m/z 40-400.

o Data Analysis: Identify the peak corresponding to 2-Fluoro-4-methylphenol in the total
ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The collective spectral data from NMR, IR, and MS provide a robust and unambiguous
characterization of 2-Fluoro-4-methylphenol. The 1H and 13C NMR spectra confirm the
precise connectivity of the carbon-hydrogen framework and the position of the fluorine
substituent through characteristic chemical shifts and coupling constants. The IR spectrum
verifies the presence of the key hydroxyl, methyl, and aryl-fluoride functional groups. Finally,
mass spectrometry confirms the correct molecular weight and shows a predictable
fragmentation pattern consistent with the proposed structure. This integrated analytical
approach is essential for ensuring the identity, purity, and quality of this important chemical
intermediate in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Buy 2-Fluoro-4-methylphenol | 452-81-3 [smolecule.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1362316?utm_src=pdf-body
https://www.benchchem.com/product/b1362316?utm_src=pdf-body
https://www.benchchem.com/product/b1362316?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s798434
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. 2-Fluoro-4-methylphenol | C7TH7FO | CID 2778485 - PubChem
[pubchem.ncbi.nlm.nih.gov]

. scbt.com [scht.com]

. chem.libretexts.org [chem.libretexts.org]

. quora.com [quora.com]

. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
. rsc.org [rsc.org]

. 2-FLUORO-4-METHYLPHENOL(452-81-3)FT-IR [m.chemicalbook.com]

°
(o] (0] ~ (o)) ol ey w

. dev.spectrabase.com [dev.spectrabase.com]

 To cite this document: BenchChem. [2-Fluoro-4-methylphenol spectral data (NMR, IR, MS)].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362316#2-fluoro-4-methylphenol-spectral-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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